2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. This compound features a pyridine ring, which is a common structural motif in many pharmaceuticals, and includes a trifluoromethyl group that enhances its biological activity and solubility properties.
This compound can be classified under the category of heterocyclic compounds due to the presence of the pyridine ring. It is also categorized as a carboxylic acid derivative due to the carboxylic acid functional group (-COOH) present in its structure.
The synthesis of 2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid typically involves the following methods:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For example, reactions are often conducted in polar solvents like ethanol or methanol at elevated temperatures .
The molecular structure of 2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid can be represented by its chemical formula . The InChI code for this compound is 1S/C14H10F3NO3/c15-14(16,17)10-4-1-3-9(7-10)8-18-6-2-5-11(12(18)19)13 .
Key data regarding the molecular structure includes:
The compound can undergo various chemical reactions typical of carboxylic acids and heterocycles:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure product formation and purity.
The mechanism of action for 2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid relates primarily to its interaction with biological targets within cells. The trifluoromethyl group enhances lipophilicity, allowing better cell membrane penetration.
Studies suggest that this compound may exhibit inhibitory effects on certain enzymes or receptors involved in metabolic pathways, although specific mechanisms may vary depending on the target .
Relevant analyses indicate that the presence of the trifluoromethyl group significantly influences both physical and chemical properties, enhancing solubility and reactivity compared to non-fluorinated analogs .
2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid has applications in:
This compound represents a valuable tool in both academic research and industrial applications due to its unique structural features and reactivity profiles.
The strategic incorporation of trifluoromethyl (–CF₃) groups into pharmacophores represents a cornerstone of modern medicinal chemistry. This fluorine-rich moiety profoundly influences molecular properties through a combination of high electronegativity (3.98 Pauling scale), steric bulk (van der Waals radius ∼2.7 Å), and lipophilicity (π-hydrophobic parameter ∼1.0). These properties collectively enhance metabolic stability by resisting oxidative degradation, improve membrane permeability by increasing log P values, and modulate binding affinity through strong dipole moments and hydrophobic interactions [4] [7]. Approximately 20% of FDA-approved fluorinated drugs contain trifluoromethyl groups, underscoring their therapeutic utility [7].
Table 1: Physicochemical and Pharmacological Impacts of Trifluoromethylation
Property Modulated | Effect of –CF₃ Group | Medicinal Chemistry Rationale |
---|---|---|
Lipophilicity | ↑ log P by 0.5-1.0 unit | Enhanced membrane permeability and tissue distribution |
Metabolic Stability | Blockade of CYP450 oxidation sites | Extended plasma half-life |
Acidity/Basicity | pKa depression of adjacent groups | Tunable solubility and target engagement |
Dipole Moment | Enhanced bond polarization | Stronger binding to charged/ polar protein pockets |
Steric Footprint | Near-isosteric with isopropyl | Specific hydrophobic pocket filling |
Pyridinecarboxylic acids constitute a privileged scaffold in drug design due to their versatile coordination chemistry and pH-dependent ionization. The 3-carboxylic acid derivative exhibits a pKa of ~3.5, enabling zwitterionic formation that enhances solubility and protein binding. Clinically relevant derivatives include the FXa inhibitor apixaban (bearing a terminal carboxamide) and dolutegravir (HIV integrase inhibitor), where the carboxylic acid moiety serves as a metal-chelating “anchor” [1] [8]. The 1,2-dihydropyridine variant introduces a non-aromatic, reduction-resistant scaffold with improved conformational flexibility compared to fully aromatic pyridines. This facilitates adaptation to enzyme binding pockets while maintaining planarity for π-stacking interactions. When combined with a 3-(trifluoromethyl)benzyl group at N-1, the resulting molecule exhibits a balanced amphiphilic character critical for traversing biological barriers [8] [9].
Table 2: Structural Motifs in Pyridinecarboxylic Acid-Based Bioactive Compounds
Structural Feature | Functional Role | Example Therapeutics |
---|---|---|
Carboxylic Acid at C3 | Metal chelation, H-bond donation/acceptance | Apixaban (FXa inhibitor), Nicotinic acid |
N-1 Substitution | Hydrophobic pocket occupancy, Conformational control | Rivaroxaban (aryl/heteroaryl groups) |
2-Oxo Modification | Tautomerization capability, Dipole enhancement | Pyridone antibiotics (e.g., Ciclopirox) |
3-Trifluoromethylbenzyl | Enhanced lipophilicity, π-π stacking | P2X7 receptor antagonists (patent derivatives) |
1,2-Dihydropyridines occupy a critical niche between saturated piperidines and aromatic pyridines. Their partially reduced state confers three key advantages: (1) reduced susceptibility to metabolic oxidation compared to pyridines, (2) enhanced sp³ character (improving escape from "flatland" limitations), and (3) retention of planarity for target engagement. In coagulation factor Xa (FXa) inhibitors like the THIQ3CA series, dihydropyridine cores enable optimal positioning of hydrophobic substituents in S1/S4 enzyme pockets [8]. Computational analyses indicate that 1,2-dihydropyridines exhibit intermediate scaffold flexibility (RMSD ~0.8 Å upon binding), balancing the rigidity of aromatic systems (>0.3 Å) and excessive flexibility of saturated chains (>2.0 Å). This enables selective adaptation to enzyme active sites like FXa, which are more constrained than trypsin but less than thrombin [8]. The 2-oxo group further enables keto-enol tautomerism, allowing dynamic hydrogen bonding with protease catalytic residues – a feature leveraged in HIV RNase H inhibitors [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: